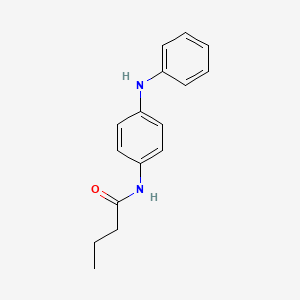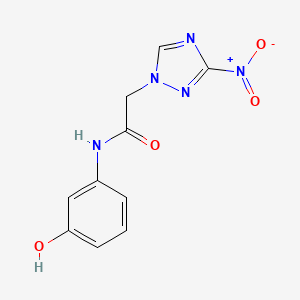
4-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Descripción general
Descripción
4-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Nematocidal Activity
A series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized, including compounds related to 4-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. These compounds demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a parasitic nematode. The study found that certain compounds dramatically decreased the mobility and respiration of B. xylophilus, presenting them as potential lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Photodynamic Therapy Application
In the context of photodynamic therapy, a study synthesized new zinc phthalocyanine compounds substituted with benzamide derivatives containing 1,3,4-thiadiazole. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence Characteristics
Benzamide derivatives and their corresponding BF2 complexes, including 4-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, were synthesized and evaluated for their photophysical properties. These compounds showed excellent photophysical properties such as large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect, which can be useful in various fluorescence-based applications (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).
Antimicrobial Activity
A study synthesized new compounds containing 1,3,4-thiadiazole and benzamide moieties, which were evaluated for their antibacterial and antifungal activities. Certain compounds displayed significant activity against both bacteria and fungi, suggesting their potential as antimicrobial agents (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Propiedades
IUPAC Name |
4-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-19-18-15(22-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKKRUEUYGHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)

![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)
![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)

